

Total Synthesis of (+)-Pericosine A: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: *Pericosine A*

Cat. No.: *B1257225*

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Application Note & Protocol

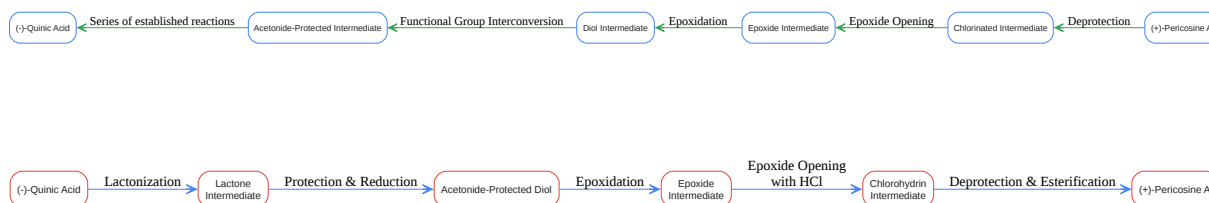
Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-**Pericosine A** is a naturally occurring carbasugar that has garnered significant interest within the scientific community due to its potential as an antitumor agent. Isolated from the marine-derived fungus *Periconia byssoides*, this compound features a highly functionalized cyclohexene core. Its unique structure and promising biological activity have made it a compelling target for total synthesis. This document provides a detailed protocol for the total synthesis of (+)-**Pericosine A**, based on the seminal work of Usami et al., which successfully elucidated the absolute stereochemistry of the natural product through its first total synthesis from (-)-quinic acid. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Retrosynthetic Analysis

The synthetic strategy for (+)-**Pericosine A** commences with a retrosynthetic disconnection of the target molecule. The key transformations involve the stereoselective introduction of the chlorine atom and the formation of the trisubstituted cyclohexene ring from a readily available chiral starting material, (-)-quinic acid.



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